molecular formula C12H17N5 B11182602 [1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- CAS No. 1428139-19-8

[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)-

Cat. No.: B11182602
CAS No.: 1428139-19-8
M. Wt: 231.30 g/mol
InChI Key: NYFKKAVJHZESAS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in various fields of research due to its unique structural properties and potential applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- can be achieved through various synthetic routes. One common method involves the annulation of a pyrimidine moiety to a triazole ring. This can be done by reacting 5,7-dimethyl-2-(1-piperidinyl)-1,2,4-triazole with appropriate reagents under controlled conditions . Another approach is the annulation of a triazole fragment to a pyrimidine ring, which also requires specific reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazolopyrimidines.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes at the molecular level. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyrazine
  • [1,2,4]Triazolo[1,5-c]pyrimidine
  • [1,2,4]Triazolo[4,3-c]pyrimidine

Uniqueness

Compared to other similar compounds, [1,2,4]triazolo[1,5-a]pyrimidine, 5,7-dimethyl-2-(1-piperidinyl)- stands out due to its specific substitution pattern and the presence of the piperidinyl group.

Properties

CAS No.

1428139-19-8

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

5,7-dimethyl-2-piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H17N5/c1-9-8-10(2)17-11(13-9)14-12(15-17)16-6-4-3-5-7-16/h8H,3-7H2,1-2H3

InChI Key

NYFKKAVJHZESAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N3CCCCC3)C

Origin of Product

United States

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